(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

Catalog No.
S3450079
CAS No.
87694-52-8
M.F
C12H24N2O4
M. Wt
260.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

CAS Number

87694-52-8

Product Name

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1

InChI Key

RRBFCGUIFHFYQK-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a derivative of a carboxylic acid containing a tert-butyloxycarbonyl (Boc) protecting group, a methoxy group, and a dimethyl group. It likely serves as a research intermediate or building block in organic synthesis []. Carboxylic acid derivatives like this are commonly used in peptide synthesis [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbonyl group (C=O) characteristic of carboxylic acid derivatives
  • A Boc protecting group (C(O)OC(CH3)3), which can be removed under specific conditions to reveal the free carboxylic acid group [].
  • A methoxy group (OCH3) which can participate in various chemical reactions.
  • A dimethyl group (CH3)2 attached to the nitrogen atom, potentially influencing the compound's solubility and reactivity.
  • An (S) stereocenter, indicating a specific spatial arrangement of its neighboring groups [].

Peptide Synthesis

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a valuable building block in peptide synthesis, particularly for the incorporation of the L-valine amino acid residue. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, allowing for selective modification and chain elongation during peptide assembly. The methoxy and methyl groups attached to the nitrogen atom enhance the solubility and stability of the compound, making it a versatile reagent in various peptide synthesis strategies [].

Here are some examples of its use in peptide synthesis:

  • Solid-phase peptide synthesis (SPPS): (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide can be coupled to a growing peptide chain on solid support using various coupling reagents, ultimately leading to the desired peptide sequence [].
  • Boc strategy: This strategy utilizes Boc-protected amino acids like (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, which are selectively deprotected and then coupled in a stepwise manner to build the peptide chain [].

Chemical Biology

(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide finds applications in chemical biology research due to its ability to modify and probe biological processes. The compound can serve as a substrate for enzymes involved in peptide methylation or hydrolysis, allowing researchers to study their activity and function []. Additionally, the molecule can be conjugated to other biomolecules, such as proteins or nanoparticles, to create targeted probes for various biological targets [].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Dates

Modify: 2023-08-19

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